3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with maleic anhydride to form an intermediate, which is then chlorinated using thionyl chloride. The final step involves the cyclization of the chlorinated intermediate with aniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-9-14(12(2)10-11)21-17(22)15(19)16(18(21)23)20-13-6-4-3-5-7-13/h3-10,20H,1-2H3 |
InChI Key |
RGTHPFTYNLFICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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